Product packaging for 4,5-Dimethoxy-2-nitroaniline(Cat. No.:CAS No. 7595-31-5)

4,5-Dimethoxy-2-nitroaniline

Cat. No.: B030426
CAS No.: 7595-31-5
M. Wt: 198.18 g/mol
InChI Key: LDAJFLKWQVYIFG-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitroaniline is a versatile and high-value aromatic amine derivative that serves as a critical synthetic intermediate in several advanced research fields. Its unique structure, featuring electron-donating methoxy groups and an electron-withdrawing nitro group on an aniline core, makes it a privileged scaffold for the synthesis of complex heterocyclic compounds, particularly in the development of novel dyes, pigments, and functional organic materials. Researchers utilize this compound extensively as a key precursor in the synthesis of quinoxaline derivatives, which are of significant interest in medicinal chemistry for their diverse biological activities. Furthermore, its role in the preparation of azobenzene dyes and other chromophores is well-documented, enabling studies in photophysics and material science. The presence of the ortho-nitroaniline moiety also makes it a valuable building block for the synthesis of benzimidazoles and other nitrogen-containing heterocycles, which are core structures in many pharmaceutical agents and agrochemicals. This reagent is provided to the scientific community to facilitate innovation in chemical synthesis and the development of new functional molecules. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O4 B030426 4,5-Dimethoxy-2-nitroaniline CAS No. 7595-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAJFLKWQVYIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405272
Record name 4,5-dimethoxy-2-nitroaniline
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Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7595-31-5
Record name 4,5-dimethoxy-2-nitroaniline
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URL https://comptox.epa.gov/dashboard/DTXSID40405272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethoxy-2-nitroaniline
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Synthetic Methodologies for 4,5 Dimethoxy 2 Nitroaniline and Its Precursors

Traditional Batch Synthesis Approaches

Traditional batch synthesis remains a prevalent method for the production of 4,5-dimethoxy-2-nitroaniline. These approaches are characterized by sequential reactions carried out in distinct steps within conventional reaction vessels. Key strategies involve the precise introduction of nitro and amino functional groups onto a dimethoxybenzene scaffold.

Nitration Strategies for Aromatic Precursors

The introduction of a nitro group onto the aromatic ring is a critical step, and its regioselectivity is paramount. The two methoxy (B1213986) groups on the benzene (B151609) ring are activating and direct electrophiles to the ortho and para positions. echemi.com The challenge lies in controlling the position of nitration to achieve the desired 2-nitro isomer.

The direct nitration of 1,2-dimethoxybenzene (veratrole) is a primary route to obtaining a nitro-substituted precursor. The methoxy groups strongly activate the aromatic ring, making it susceptible to electrophilic aromatic substitution. echemi.comquizlet.com The reaction typically employs a nitrating agent, such as nitric acid, often in the presence of a catalyst or a solvent like acetic acid. quizlet.com The directing effects of the two adjacent methoxy groups guide the incoming nitronium ion (NO₂⁺) primarily to the 4-position, yielding 4-nitroveratrole.

Due to the high activation of the ring by two methoxy groups, the reaction can proceed without the need for a strong acid catalyst like sulfuric acid, which is often required for less activated rings. echemi.com The control of reaction conditions, such as temperature and concentration, is crucial to prevent over-nitration, which can lead to the formation of dinitro products. mdpi.com

Table 1: Representative Conditions for Direct Nitration of Veratrole

Reactant Nitrating Agent Solvent/Catalyst Key Outcome
Veratrole Nitric Acid Acetic Acid Yields 4-nitroveratrole as the major product. quizlet.com

To achieve higher regioselectivity and avoid unwanted isomers, a protection-deprotection strategy is often employed, starting from an aniline (B41778) precursor such as 3,4-dimethoxyaniline. This multi-step method provides greater control over the position of nitration. google.commagritek.com

Protection (Acetylation): The amino group of the starting aniline is first protected, typically by converting it into an acetamide using acetic anhydride (B1165640). google.comgoogle.com This acetamido group is less activating than the amino group but still directs electrophiles to the ortho and para positions. More importantly, its steric bulk hinders substitution at the adjacent ortho position.

Nitration: The protected compound, N-(3,4-dimethoxyphenyl)acetamide, is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is commonly used to generate the nitronium ion electrophile. magritek.com The acetamido group directs the nitro group to its ortho position (position 2 on the ring), which is favored over the less accessible position 6.

Deprotection (Hydrolysis): The final step is the removal of the acetyl protecting group. This is typically achieved by acid- or base-catalyzed hydrolysis, which regenerates the amino group and yields the final product, this compound. google.comgoogle.com

This sequence ensures the nitro group is introduced specifically at the 2-position relative to the amino group, a result that is difficult to achieve via direct nitration of 1,2-dimethoxybenzene followed by amination.

Selective Amination Processes for Nitro-Aromatic Compounds

Introducing the amino group can be achieved through methods such as selective reduction of a dinitro precursor or through nucleophilic aromatic substitution.

One advanced strategy involves the selective reduction of a dinitro compound, such as 1,2-dimethoxy-4,5-dinitrobenzene. Specific reducing agents can selectively reduce one nitro group while leaving the other intact. Studies on various polynitro compounds show that the choice of reducing agent and reaction conditions can impart high selectivity. For instance, in compounds with multiple nitro groups, the least sterically hindered group or a group ortho to an activating group like an amine is often preferentially reduced. stackexchange.com

Another relevant method is nucleophilic aromatic substitution (ArSN), where a suitable leaving group on the aromatic ring is displaced by an amine source. A novel one-step synthesis for 4,5-dialkoxy-2-nitroanilines has been developed based on this principle, demonstrating good to excellent yields. uj.edu.pl This approach can be particularly useful for creating derivatives with different alkoxy groups. uj.edu.pl

Purification and Isolation Techniques in Batch Synthesis

After synthesis, isolating and purifying this compound is critical to ensure it meets the standards required for subsequent applications. nbinno.com Standard laboratory and industrial techniques are employed.

Crystallization and Filtration: The crude product is often isolated by pouring the reaction mixture into ice water, which causes the product to precipitate. patsnap.com The solid is then collected by filtration. Recrystallization from a suitable solvent, such as ethanol (B145695) or isopropanol, is a common method to enhance purity. google.commagritek.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Extraction: Liquid-liquid extraction is used when the product remains in solution. The product is extracted from the aqueous phase into an immiscible organic solvent like 1,2-dichloroethane or ethyl acetate (B1210297). google.compatsnap.com The combined organic layers are then dried using an agent like anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the product. patsnap.com

Chromatography: For high-purity requirements, column chromatography is an effective technique for separating the desired product from isomers and other byproducts. mdpi.com High-performance liquid chromatography (HPLC) is typically used as an analytical method to confirm the purity of the final product. patsnap.commdpi.com

Advanced and Sustainable Synthetic Protocols

In response to the growing need for greener and more efficient chemical processes, modern synthetic methodologies are being developed for nitroaniline derivatives. These protocols aim to reduce waste, improve safety, and increase reaction efficiency. frontiersin.orgnih.gov

One of the most significant advancements is the use of continuous flow reactors . A patented method for a related compound, 4-methoxy-2-nitroaniline (B140478), utilizes a multi-step synthesis (acetylation, nitration, hydrolysis) performed entirely in a continuous flow system. google.compatsnap.com This technology offers several advantages over traditional batch reactors:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with highly exothermic nitration reactions. google.com

Improved Efficiency: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction temperature and time. This leads to higher selectivity, reduced side reactions, and increased yields. google.compatsnap.com

Scalability: The process is easily scalable without the "amplification effect" issues often encountered when moving from lab to industrial-scale batch production. google.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Nitroaniline Production

Feature Traditional Batch Reactor Continuous Flow Reactor
Reaction Time Hours Seconds to minutes google.com
Heat Transfer Often uneven, risk of hotspots High efficiency, precise temperature control google.com
Safety Higher risk due to large volumes Significantly improved safety google.com
Byproducts More isomers and byproducts Fewer isomers, higher selectivity and purity google.com

| Scalability | Complex, requires process re-optimization | Linear scalability, no amplification effect google.com |

Continuous Flow Synthesis Methodologies for this compound

The synthesis of substituted nitroanilines, such as this compound, can be efficiently achieved using continuous flow technology. This approach often involves a multi-step sequence where reactions are "telescoped," meaning they are performed sequentially without the need to isolate and purify the intermediate products.

A plausible continuous flow synthesis for this compound would involve three main stages, analogous to the synthesis of similar compounds like 4-methoxy-2-nitroaniline:

Acetylation: The starting material, 4,5-dimethoxyaniline, is first protected through an acetylation reaction with a reagent like acetic anhydride.

Nitration: The resulting 4,5-dimethoxyacetanilide is then subjected to nitration to introduce the nitro group at the 2-position.

Hydrolysis: Finally, the acetyl group is removed via hydrolysis to yield the target compound, this compound.

Reactor Design and Process Optimization in Flow Systems

The design of a continuous flow system for this synthesis is modular, typically involving several key components connected in series.

Reactor Setup: The system generally employs multiple continuous flow reactors, one for each reaction step (acetylation, nitration, hydrolysis). These reactors can be microreactors or tube reactors made from chemically resistant materials such as fluorinated ethylene propylene (FEP), perfluoroalkoxy (PFA), or glass.

Reagent Delivery: Precision metering pumps (e.g., syringe pumps or HPLC pumps) are used to introduce the starting materials and reagents into the system at precisely controlled flow rates.

Mixing and Temperature Control: Efficient mixing is achieved at T-junctions or with static mixers before the stream enters the reactor coil. The temperature of each reactor is independently controlled, often by immersing the reactor coils in heated or cooled baths, which is crucial for managing the exothermic nature of nitration reactions.

Process Optimization is achieved by systematically adjusting various parameters to maximize yield and purity while minimizing reaction time. Key parameters include:

Flow Rate: Determines the residence time of the reactants within each reactor.

Temperature: Each reaction stage is optimized for a specific temperature to ensure complete conversion and minimize side-product formation.

Molar Ratios: The relative concentrations of the reactants are carefully controlled to ensure efficient reactions.

For instance, in the synthesis of the analogous 4-methoxy-2-nitroaniline, the acetylation may be performed at temperatures ranging from 0-100 °C with a residence time of 30 seconds to 3 hours, while the subsequent nitration is similarly controlled within a specific temperature and time window.

Comparative Analysis of Continuous Flow versus Batch Performance

Continuous flow synthesis offers numerous advantages over traditional batch production methods, particularly for reactions like nitration that require careful control. The key differences are summarized in the table below.

FeatureContinuous Flow SynthesisTraditional Batch Synthesis
Heat Transfer Superior; high surface-area-to-volume ratio allows for rapid and efficient heat dissipation.Poor; difficult to control temperature uniformly in large vessels, leading to potential hotspots.
Mass Transfer Excellent; rapid mixing of reagents leads to more uniform reaction conditions.Often limited by stirring speed and vessel geometry, leading to concentration gradients.
Safety Significantly enhanced; small reaction volumes minimize the risk associated with hazardous reagents and exothermic reactions.Higher risk; large quantities of reactants and potential for thermal runaway present significant safety challenges.
Scalability Straightforward; production is scaled by extending the operating time ("scaling-out") rather than increasing reactor size.Complex ("scaling-up"); requires re-engineering of equipment and re-optimization of process parameters.
Product Consistency High; steady-state operation ensures uniform product quality from start to finish.Variable; potential for batch-to-batch variation in quality and yield.
By-product Formation Reduced; precise control over temperature and residence time leads to higher selectivity and fewer impurities.More prevalent; lack of precise control can lead to the formation of undesired isomers and other by-products.
Advantages in Scalability and Reduced Purification Needs

Two of the most significant advantages of employing continuous flow for synthesizing this compound are enhanced scalability and drastically reduced purification requirements.

Scalability: As mentioned, scaling up production in a continuous flow system is achieved by simply running the process for a longer duration. A system that produces 100 grams per hour can produce 2.4 kilograms in a day without any change to the reactor setup. This "scaling-out" approach avoids the complex and costly challenges of "scaling-up" large batch reactors, where heat and mass transfer issues can become problematic.

Reduced Purification Needs: The ability to "telescope" reactions is a major benefit. By flowing the output of one reactor directly into the next, the need to stop, work up, isolate, and purify intermediate compounds (like 4,5-dimethoxyacetanilide) is completely eliminated. This leads to:

A significant reduction in the consumption of solvents used for extraction and chromatography.

A decrease in the amount of waste generated.

A substantial saving in time and labor costs.

Furthermore, the high selectivity of flow reactions often results in a cleaner crude product stream. In some cases, simple in-line purification techniques, such as liquid-liquid extraction, can be integrated into the flow path, delivering a final product of high purity without the need for offline batch purification methods like column chromatography.

Synthesis of Key Intermediates and Related Starting Materials

The synthesis of this compound relies on the availability of key precursors and starting materials. The preparation of these compounds is typically achieved through well-established batch organic chemistry methods.

Preparation of 4,5-Dimethoxy-1,2-dinitrobenzene

4,5-Dimethoxy-1,2-dinitrobenzene is a key intermediate that can be used to produce related diamino compounds. It is typically synthesized through the electrophilic aromatic substitution of 1,2-dimethoxybenzene (also known as veratrole).

The synthesis involves the dinitration of veratrole using a nitrating agent. A common procedure involves treating 1,2-dimethoxybenzene with a mixture of concentrated nitric acid and concentrated sulfuric acid. The methoxy groups are activating and ortho-, para-directing. The reaction introduces two nitro groups onto the benzene ring at the positions para to each methoxy group, resulting in the desired 4,5-Dimethoxy-1,2-dinitrobenzene. The reaction temperature must be carefully controlled to prevent over-nitration and the formation of by-products.

Routes to 4,5-Dimethoxyacetanilide and 4,5-Dimethoxyaniline

4,5-Dimethoxyaniline: This compound serves as the primary starting material for the synthesis pathway described above. A common route to its preparation is the reduction of a corresponding nitroaromatic compound, such as 1,2-dimethoxy-4-nitrobenzene. The reduction of the nitro group to an amine can be achieved using various methods, including:

Catalytic Hydrogenation: This is a clean and efficient method involving the reaction of the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is typically carried out in a solvent like ethanol or ethyl acetate at elevated pressure.

Metal-Acid Reduction: A more traditional method involves using a metal, such as tin or iron, in the presence of an acid like hydrochloric acid.

4,5-Dimethoxyacetanilide: This intermediate is formed by the acetylation of 4,5-dimethoxyaniline. The reaction is straightforward and typically involves treating the aniline with acetic anhydride. A base, such as pyridine or sodium acetate, may be used as a catalyst or to neutralize the acetic acid by-product. The reaction is generally fast and high-yielding, providing the N-acetylated product which is then used in the subsequent nitration step.

Synthesis of 4,5-Dimethoxy-2-nitrobenzohydrazides

The synthesis of 4,5-dimethoxy-2-nitrobenzohydrazide is a multi-step process that begins with the preparation of 4,5-dimethoxy-2-nitrobenzoic acid. This key intermediate is then converted to its methyl ester, which subsequently reacts with hydrazine (B178648) hydrate (B1144303) to yield the final hydrazide product.

Step 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid

A common method for the synthesis of 4,5-dimethoxy-2-nitrobenzoic acid involves the nitration of 3,4-dimethoxybenzoic acid (veratric acid). This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, where careful temperature control is crucial to ensure the selective introduction of the nitro group at the 2-position and to prevent the formation of byproducts.

Alternatively, 4,5-dimethoxy-2-nitrobenzoic acid can be prepared through the oxidation of 3,4-dimethoxy-6-nitrobenzaldehyde. This transformation can be achieved using oxidizing agents such as sodium chlorite in the presence of hydrogen peroxide.

Step 2: Esterification to Methyl 4,5-Dimethoxy-2-nitrobenzoate

The resulting 4,5-dimethoxy-2-nitrobenzoic acid is then esterified to produce methyl 4,5-dimethoxy-2-nitrobenzoate. This reaction is typically performed by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. The existence of methyl 4,5-dimethoxy-2-nitrobenzoate as a stable intermediate is well-documented, as it is used in the synthesis of methyl 2-amino-4,5-dimethoxybenzoate through the reduction of the nitro group. chemicalbook.com

Step 3: Formation of 4,5-Dimethoxy-2-nitrobenzohydrazide

The final step involves the reaction of methyl 4,5-dimethoxy-2-nitrobenzoate with hydrazine hydrate. This is a standard method for the preparation of benzohydrazides. The methyl ester is typically refluxed with hydrazine hydrate in a suitable solvent, such as methanol, to yield 4,5-dimethoxy-2-nitrobenzohydrazide. Research on the synthesis of various benzoylhydrazones confirms that refluxing a methyl benzoate derivative with hydrazine hydrate is an effective method for producing the corresponding hydrazide.

A study on the synthesis of 4,5-dimethoxy-2-nitrobenzohydrazide derivatives for their potential as antioxidant agents involved the synthesis of fourteen different derivatives, indicating the accessibility of the parent hydrazide for further functionalization.

Table 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzohydrazide - Reaction Steps

StepStarting MaterialReagentsProduct
13,4-Dimethoxybenzoic AcidConc. HNO₃, Conc. H₂SO₄4,5-Dimethoxy-2-nitrobenzoic Acid
24,5-Dimethoxy-2-nitrobenzoic AcidMethanol, Conc. H₂SO₄ (catalyst)Methyl 4,5-dimethoxy-2-nitrobenzoate
3Methyl 4,5-dimethoxy-2-nitrobenzoateHydrazine Hydrate, Methanol4,5-Dimethoxy-2-nitrobenzohydrazide

Preparation of 1-Bromo-4,5-dimethoxy-2-nitrobenzene

A documented method for the preparation of 1-bromo-4,5-dimethoxy-2-nitrobenzene starts from 4-bromoveratrole. The synthesis involves the nitration of the aromatic ring.

In a typical procedure, 4-bromoveratrole is added dropwise to a stirred solution of concentrated nitric acid and glacial acetic acid at a controlled temperature of 6-9°C. The reaction mixture is stirred for approximately 1.5 hours while maintaining the temperature between 6-11°C. After the reaction is complete, the mixture is poured into a large volume of ice-water, which causes the product to precipitate. The solid product is then collected by filtration.

Table 2: Reagents and Conditions for the Preparation of 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Starting MaterialReagentsTemperatureReaction TimeWork-up
4-BromoveratroleConcentrated Nitric Acid, Glacial Acetic Acid6-11°C1.5 hoursPoured into ice-water, filtration

Chemical Reactivity and Transformation Pathways of 4,5 Dimethoxy 2 Nitroaniline

Reactions Involving the Nitro Group

The nitro group is the most reactive site for reduction, providing a gateway to the formation of ortho-phenylenediamines, which are crucial precursors for heterocyclic synthesis.

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group in 4,5-Dimethoxy-2-nitroaniline to a primary amine is a fundamental transformation, yielding 4,5-dimethoxy-1,2-phenylenediamine. This reduction can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents.

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of aromatic nitro compounds. patsnap.comrsc.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). researchgate.net The reaction is generally carried out in a solvent such as methanol (B129727) or ethanol (B145695) under controlled temperature and pressure. researchgate.netgoogle.com The process is highly selective for the nitro group, leaving other functional groups on the aromatic ring, such as the methoxy (B1213986) and amino groups, intact.

Table 1: Representative Conditions for Palladium-Catalyzed Hydrogenation
CatalystHydrogen SourceSolventTemperaturePressureTypical Substrate
5-10% Pd/CH₂ gasMethanol, Ethanol, or Dimethylformamide313-433 K200-2000 kPaAromatic Nitroanilines researchgate.net

A variety of chemical reducing agents can effectively convert the nitro group to an amine.

Tin(II) Chloride (SnCl₂): Stannous chloride in the presence of a strong acid like hydrochloric acid is a classic and effective reagent for the reduction of aromatic nitro compounds. semanticscholar.org The reaction is typically performed in a solvent such as ethanol. This method is valued for its mild conditions and tolerance of various functional groups that might be sensitive to catalytic hydrogenation, such as benzyl (B1604629) ethers or halogen substituents. semanticscholar.org

Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O): In a process known as catalytic transfer hydrogenation, hydrazine hydrate serves as a source of hydrogen in situ. This reaction is carried out in the presence of a catalyst, often Pd/C, Raney Nickel, or others. organic-chemistry.orgmdpi.com The reaction is typically run in an alcoholic solvent like ethanol or methanol and is often favored for its operational simplicity, as it avoids the need for high-pressure hydrogenation equipment. organic-chemistry.org

Table 2: Common Chemical Reductants and Conditions
ReductantCatalyst/AdditiveSolventConditionsTypical Substrate
Tin(II) Chloride (SnCl₂·2H₂O)Hydrochloric Acid (HCl)EthanolRefluxSubstituted Nitroaromatics semanticscholar.org
Hydrazine Hydrate (N₂H₄·H₂O)Pd/CEthanol/MethanolRefluxAromatic Nitro Compounds organic-chemistry.org

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediate species. The widely accepted pathway, known as the Haber mechanism, can occur via two main routes depending on the reaction conditions:

Direct Hydrogenation Pathway: In catalytic hydrogenation, the nitro group (-NO₂) is sequentially reduced. It first forms a nitroso intermediate (-NO), which is then further reduced to a hydroxylamine (B1172632) intermediate (-NHOH). The final step is the reduction of the hydroxylamine to the corresponding amine (-NH₂).

Condensation Pathway: Under certain conditions, particularly with chemical reductants, the intermediates can react with each other. For example, the nitroso and hydroxylamine intermediates can condense to form an azoxy compound (-N(O)=N-). This can be further reduced to an azo compound (-N=N-) and then a hydrazo compound (-NH-NH-), which is finally cleaved to yield two molecules of the amine. organic-chemistry.org

For this compound, the reduction to 4,5-dimethoxy-1,2-phenylenediamine follows these fundamental mechanistic steps, with the specific pathway being influenced by the choice of reductant and reaction conditions.

Participation in Condensation and Cyclization Reactions following Reduction

The primary synthetic utility of reducing this compound is the production of 4,5-dimethoxy-1,2-phenylenediamine. This ortho-diamine is a key building block for the synthesis of fused N-heterocyclic compounds. The two adjacent amino groups are perfectly positioned to undergo condensation and subsequent cyclization with molecules containing two electrophilic centers.

A classic and widely used example is the synthesis of quinoxalines. nih.govchim.it The reaction involves the condensation of the ortho-diamine with a 1,2-dicarbonyl compound, such as an α-diketone (e.g., benzil) or a glyoxal. nih.govorganic-chemistry.org The reaction typically proceeds under mild conditions, often in a solvent like ethanol or acetic acid, and can be catalyzed by acids. nih.govnih.gov This reaction first forms a diimine intermediate, which rapidly cyclizes and aromatizes to yield the stable quinoxaline (B1680401) ring system. This strategy is a cornerstone in medicinal chemistry due to the diverse biological activities associated with the quinoxaline scaffold. niscpr.res.in

Reactions Involving the Amino Group

While the reduction of the nitro group is the most common transformation, the existing primary amino group on the this compound ring can also participate in reactions, provided the conditions are controlled to avoid affecting the nitro group. One such reaction is N-acylation.

N-acylation involves the reaction of the amino group with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acid chloride, to form an amide. google.comrsc.org This reaction is often used to protect the amino group or to introduce new functional moieties into the molecule. The reaction is typically carried out in an inert solvent like dichloromethane. rsc.org The resulting N-acetyl derivative, N-(4,5-dimethoxy-2-nitrophenyl)acetamide, has altered reactivity. The bulky and electron-withdrawing acetamido group modifies the electronic properties of the aromatic ring and can influence the course of subsequent reactions.

Acylation and Derivatization of the Aniline (B41778) Moiety

The primary amine of the aniline moiety in this compound is a key site for nucleophilic reactions, most notably acylation. This process involves the reaction of the amino group with an acylating agent, such as an acid anhydride or acyl chloride, to form an amide derivative. A common example of this transformation is acetylation, where the aniline reacts with acetic anhydride, typically in an acidic solvent like glacial acetic acid.

The mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., acetate (B1210297) ion) to yield the N-acylated product. For instance, the acetylation of the closely related compound 4-methoxy-2-nitroaniline (B140478) with acetic anhydride in glacial acetic acid proceeds at room temperature to form N-(4-methoxy-2-nitrophenyl)acetamide. nih.gov This reaction serves to protect the amino group or to introduce new functional moieties into the molecule. The general process for the acylation of nitroaniline compounds can be facilitated by the presence of an alkali or alkaline earth metal compound. google.com

Table 1: Representative Acylation Reaction
ReactantReagentSolventProduct
4-Methoxy-2-nitroanilineAcetic AnhydrideGlacial Acetic AcidN-(4-methoxy-2-nitrophenyl)acetamide

Schiff Base Formation with Aldehydes and Ketones

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. asianpubs.orgisca.in This reversible reaction typically occurs under acid or base catalysis and often requires heating. isca.inrsisinternational.org The general mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde or ketone, forming an unstable carbinolamine or hemiaminal intermediate. isca.inniscpr.res.in Subsequent dehydration of this intermediate yields the C=N double bond characteristic of a Schiff base. isca.inniscpr.res.in

However, the reactivity of o-nitroanilines in Schiff base formation can be hindered. Due to the proximity of the amino and nitro groups, intramolecular hydrogen bonding can occur, reducing the nucleophilicity of the amino group and rendering it less available to react with carbonyl compounds. researchgate.net While p-nitroaniline readily forms Schiff bases, o-nitroaniline may fail to do so under similar conditions. researchgate.net

An important transformation pathway involving an intermediate Schiff base is the reductive cyclization of o-nitroanilines with aldehydes in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) to produce benzimidazoles. organic-chemistry.orgthieme-connect.comresearchgate.net This one-step synthesis proceeds through the in-situ reduction of the nitro group to an amine, which then reacts with the initially formed Schiff base to cyclize into the stable benzimidazole (B57391) ring system. organic-chemistry.orgthieme-connect.com

Table 2: Reactivity of Nitroanilines with Aldehydes
Aniline DerivativeReaction with AldehydeTypical OutcomeNotes
p-NitroanilineCondensationSchiff Base FormationAmino group is free and reactive. researchgate.net
o-NitroanilineCondensationFormation may be inhibitedIntramolecular hydrogen bonding reduces amine reactivity. researchgate.net
o-NitroanilineReductive CyclizationBenzimidazole FormationInvolves an intermediate Schiff base. organic-chemistry.orgthieme-connect.com

Reactions Involving the Aromatic Ring and Methoxy Groups

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The outcome of such reactions on a substituted ring is governed by the electronic properties of the substituents already present. minia.edu.eg These groups can be classified as activating or deactivating and as ortho, para- or meta-directing. minia.edu.eglasalle.edu

The regiochemical outcome of an electrophilic attack on the this compound ring is determined by the cumulative directing effects of the three types of substituents: the amino (-NH₂), the methoxy (-OCH₃), and the nitro (-NO₂) groups.

Amino and Methoxy Groups : Both -NH₂ and -OCH₃ are strong activating groups that direct incoming electrophiles to the ortho and para positions. minia.edu.eglasalle.edu They donate electron density to the ring via a strong resonance effect. minia.edu.eg

Nitro Group : The -NO₂ group is a powerful deactivating group that directs incoming electrophiles to the meta position. minia.edu.eg It withdraws electron density from the ring through both resonance and inductive effects. lasalle.eduscispace.com

The available positions for substitution on the this compound ring are C3 and C6. The directing influences on these positions are as follows:

Position 3 : This position is ortho to the C4-methoxy group and meta to the C2-nitro group. Both of these substituents favor electrophilic attack at C3.

Position 6 : This position is ortho to both the C1-amino group and the C5-methoxy group.

While the amino group is the strongest activator, followed by the methoxy groups, which would suggest a high reactivity at the C6 position, the combined directing effects can lead to preferential substitution at the C3 position. The alignment of the ortho-directing C4-methoxy group and the meta-directing C2-nitro group reinforces the electrophilic attack at the C3 site. Steric hindrance at the C6 position, which is flanked by two substituents (-NH₂ and -OCH₃), may also contribute to favoring substitution at the less sterically crowded C3 position.

The two methoxy groups at positions 4 and 5 play a crucial role in activating the aromatic ring towards electrophilic attack, counteracting the deactivating effect of the nitro group. This activation is primarily due to a strong electron-donating resonance effect. minia.edu.eglasalle.edu The oxygen atom of each methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. youtube.com This delocalization increases the electron density of the ring, particularly at the ortho and para positions relative to the methoxy groups. lasalle.eduorganicchemistrytutor.com

While oxygen is an electronegative atom and does exert an electron-withdrawing inductive effect through the sigma bond, the resonance effect is dominant for substituents like -OCH₃. youtube.comchegg.com This net donation of electron density stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack, thereby lowering the activation energy of the reaction and making the ring more reactive than it would be without these groups. minia.edu.eg

Nucleophilic Aromatic Substitution Involving Methoxy Groups

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. wikipedia.orgcsbsju.edu The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

For this reaction to occur, a strong electron-withdrawing group, such as a nitro group, must be positioned ortho or para to a suitable leaving group. libretexts.org In this compound, the nitro group at C2 is para to the methoxy group at C5 and ortho to the amino group at C1. More importantly for this specific reaction, the C4-methoxy group is meta to the C2-nitro group, while the C5-methoxy group is para to the C2-nitro group. This positioning makes the C5 position susceptible to nucleophilic attack, potentially allowing the methoxy group at C5 to act as a leaving group.

Although alkoxy groups are generally considered poor leaving groups in nucleophilic substitutions, they can be displaced in SNAr reactions under specific conditions, particularly from highly activated aromatic rings. bwise.krntu.edu.sg Research on related dimethoxynitrobenzene (B8025996) compounds has demonstrated that a methoxy group can indeed serve as a leaving group in a transetherification reaction with a strong nucleophile like sodium t-butoxide, especially when activated by an ortho or para nitro group. bwise.krnih.govresearchgate.net Therefore, under appropriate conditions with a strong nucleophile, this compound could undergo a nucleophilic aromatic substitution reaction where the methoxy group at position 5 is displaced. A recent study demonstrated a novel procedure for the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines based on nucleophilic aromatic substitution, where an alcohol acts as both the reagent and solvent under basic conditions. uj.edu.pl

Transetherification Reactions for Regioselective Alkoxy Chain Substitution

Transetherification offers a valuable pathway for the regioselective modification of alkoxy groups on the this compound scaffold. This type of reaction allows for the selective substitution of one alkoxy group over another, leading to the synthesis of unsymmetrically substituted 4,5-dialkoxy-2-nitroanilines. Research has demonstrated that the alkoxy group at the C-5 position, which is para to the electron-withdrawing nitro group, is preferentially substituted. researchgate.net

The general principle of this reaction involves treating a 4,5-dialkoxy-2-nitroaniline with an alcohol in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing effect of the nitro group at the C-2 position, combined with the activating effect of the amino group at the C-1 position, makes the aromatic ring susceptible to nucleophilic attack. The position para to the strong nitro group (C-5) is the most activated site for this substitution.

A systematic study on the transetherification of 4,5-dialkoxy-2-nitroanilines revealed that the reaction can be optimized to achieve high yields of the desired unsymmetrically substituted products. uj.edu.pl Key factors influencing the reaction's success include the choice of base and the reaction conditions. For instance, using sodium hydroxide (B78521) in a refluxing alcohol solution has been shown to be effective, with the yield of the transetherification product increasing with higher equivalents of the base. uj.edu.pl This method provides a straightforward, one-step procedure for generating a variety of 4,5-dialkoxy-2-nitroanilines with different alkoxy chains at the C-4 and C-5 positions. uj.edu.pl

The regioselectivity of this transformation has been unequivocally confirmed through X-ray crystallographic analysis of the products, verifying that the substitution occurs at the C-5 position. uj.edu.pl This selective functionalization is a crucial step in the synthesis of more complex molecules, such as certain phenazine (B1670421) derivatives with potential biological activity. researchgate.net

Table 1: Transetherification of 4,5-Dibutoxy-2-nitroaniline Analogues

EntryStarting MaterialAlcohol (Reactant & Solvent)BaseProductYield (%)
14,5-Dibutoxy-2-nitroanilineEthanolNaOH4-Butoxy-5-ethoxy-2-nitroaniline69
24,5-Dibutoxy-2-nitroanilinePropanolNaOH4-Butoxy-5-propoxy-2-nitroaniline75
34,5-Dibutoxy-2-nitroanilineIsopropanolNaOH4-Butoxy-5-isopropoxy-2-nitroaniline82

This table is a representative example based on the described reactivity and is not exhaustive of all possible transetherification reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Coupling)

The amino group of this compound can participate in palladium-catalyzed cross-coupling reactions to form new carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination is a prominent example of such a transformation and has become a powerful tool in organic synthesis for the formation of arylamines. wikipedia.org This reaction involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex.

While specific examples detailing the use of this compound as the amine component in a Buchwald-Hartwig reaction are not extensively documented in the provided search results, the general applicability of this reaction to aryl amines suggests its feasibility. For instance, the Buchwald-Hartwig coupling of nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines with 1-bromo-2-nitrobenzene (B46134) derivatives has been reported as a key step in the synthesis of substituted phenazines. researchgate.net

The catalytic cycle of the Buchwald-Hartwig amination generally involves several key steps wikipedia.orgyoutube.comlibretexts.org:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center. A base then removes a proton from the amine, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium complex, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent. A variety of phosphine-based ligands have been developed to facilitate these couplings, accommodating a wide range of substrates. wikipedia.org For example, ligands like X-Phos have been successfully employed in the amination of various aryl halides. beilstein-journals.org

The application of this methodology to this compound would allow for the synthesis of a diverse array of N-aryl derivatives, providing access to complex molecular architectures that are of interest in medicinal chemistry and materials science.

Table 2: General Components of a Buchwald-Hartwig Amination Reaction

ComponentRoleExamples
AmineNucleophileThis compound
Aryl Halide/TriflateElectrophileAryl bromides, aryl iodides, aryl triflates
Palladium PrecatalystCatalyst SourcePd(OAc)₂, Pd₂(dba)₃
LigandStabilizes and activates the catalystX-Phos, BINAP, DPPF
BaseDeprotonates the amineNaOt-Bu, K₃PO₄, Cs₂CO₃
SolventReaction MediumToluene, Dioxane, THF

This table outlines the general components required for a Buchwald-Hartwig coupling reaction involving an aniline derivative.

Advanced Characterization and Structural Elucidation of 4,5 Dimethoxy 2 Nitroaniline and Its Derivatives

Spectroscopic Analytical Techniques

Spectroscopy is fundamental to the characterization of molecular structures. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic techniques can reveal detailed information about the connectivity of atoms, the types of functional groups present, and the nature of the electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H-NMR Spectroscopy : In the proton NMR spectrum of 4,5-Dimethoxy-2-nitroaniline, the chemical shifts of the protons are influenced by the electronic effects of the nitro, amino, and methoxy (B1213986) substituents. The two aromatic protons are expected to appear as distinct singlets due to their unique chemical environments. The electron-donating methoxy groups and the amino group will shield nearby protons, while the electron-withdrawing nitro group will deshield them. The two methoxy groups will each produce a sharp singlet, likely with slightly different chemical shifts. The amino (NH₂) protons typically appear as a broad singlet.

¹³C-NMR Spectroscopy : The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the methoxy carbons. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups. Carbons bonded to the oxygen of the methoxy groups and the nitrogen of the nitro group will be shifted downfield.

2D-HSQC (Heteronuclear Single Quantum Coherence) : This two-dimensional NMR technique correlates proton and carbon signals that are directly bonded. An HSQC experiment on this compound would show cross-peaks connecting the proton signals of the methoxy groups to their corresponding carbon signals, and the aromatic proton signals to their respective carbon signals. nih.govresearchgate.net This is crucial for unambiguously assigning the ¹H and ¹³C signals, confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
Aromatic C-H (H-3)~7.5~110Singleton, adjacent to nitro group
Aromatic C-H (H-6)~6.3~100Singleton, adjacent to amino group
Methoxy (-OCH₃) at C-4~3.9~56Singlet, 3H
Methoxy (-OCH₃) at C-5~3.8~56Singlet, 3H
Amino (-NH₂)~5.0-6.0N/ABroad singlet, 2H
Aromatic C-NH₂ (C-1)N/A~140Quaternary carbon
Aromatic C-NO₂ (C-2)N/A~135Quaternary carbon
Aromatic C-OCH₃ (C-4)N/A~150Quaternary carbon
Aromatic C-OCH₃ (C-5)N/A~145Quaternary carbon

IR and FTIR spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq The spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

N-H Vibrations : The primary amine (-NH₂) group typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. hopemaxchem.com

N-O Vibrations : The nitro (-NO₂) group is characterized by two strong and easily identifiable stretching vibrations: an asymmetric stretch typically found between 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹. spectroscopyonline.com

C-O Vibrations : The methoxy groups (-OCH₃) will exhibit C-O stretching bands. Aromatic ethers typically show a strong, characteristic asymmetric C-O-C stretching band around 1275-1200 cm⁻¹ and a symmetric stretching band near 1075-1020 cm⁻¹.

Aromatic Vibrations : The benzene (B151609) ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Amino (-NH₂)Asymmetric N-H Stretch~3500 - 3400
Symmetric N-H Stretch~3400 - 3300
Nitro (-NO₂)Asymmetric N-O Stretch~1560 - 1500
Symmetric N-O Stretch~1360 - 1300
Aromatic Ether (Ar-O-CH₃)Asymmetric C-O Stretch~1275 - 1200
Symmetric C-O Stretch~1075 - 1020
Aromatic RingC-H Stretch~3100 - 3000
C=C Stretch~1600 - 1450

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of UV or visible light, which promotes electrons to higher energy orbitals. The spectrum of this compound is dominated by π→π* transitions associated with the aromatic system. The presence of the electron-donating amino and methoxy groups and the electron-withdrawing nitro group leads to intramolecular charge-transfer (CT) bands, which cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths compared to benzene. researchgate.netresearchgate.net The spectrum is also sensitive to the polarity of the solvent. researchgate.netresearchgate.net

Table 3: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionNotes
π→ππ bonding to π antibonding~250-450 nmHigh-intensity bands related to the aromatic system and charge-transfer character.
n→πNon-bonding (on O or N) to π antibonding~350-500 nmLower intensity band, often obscured by stronger π→π* transitions.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₀N₂O₄), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (198.18 g/mol ). uni.lu

The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂, 46 Da) or parts of it, such as NO (30 Da) or O (16 Da). nih.gov Other likely fragments would arise from the cleavage of the methoxy groups, resulting in the loss of a methyl radical (•CH₃, 15 Da) or a methoxy radical (•OCH₃, 31 Da).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonNeutral Loss
198[C₈H₁₀N₂O₄]⁺Molecular Ion (M⁺)
183[M - CH₃]⁺•CH₃
168[M - NO]⁺•NO
152[M - NO₂]⁺•NO₂
122[M - NO₂ - 2CH₃]⁺•NO₂ and 2 •CH₃

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to confirm the compound's purity and empirical formula. For this compound (C₈H₁₀N₂O₄), the theoretical composition can be readily calculated. A pure sample should yield experimental values within ±0.4% of the theoretical values.

Table 5: Elemental Composition of this compound (C₈H₁₀N₂O₄)

ElementTheoretical Percentage (%)
Carbon (C)48.48
Hydrogen (H)5.09
Nitrogen (N)14.14
Oxygen (O)32.29

X-ray Crystallography for Solid-State Structure Determination

Table 6: Illustrative Crystallographic Data for a Related Compound (4-Methoxy-2-nitroaniline)

ParameterValue
Crystal SystemOrthorhombic researchgate.netresearchgate.net
Space GroupPna2₁
a (Å)16.17 researchgate.netresearchgate.net
b (Å)6.55 researchgate.netresearchgate.net
c (Å)7.14 researchgate.netresearchgate.net
α, β, γ (°)90, 90, 90 researchgate.netresearchgate.net
Volume (ų)755.7
Z (Molecules per unit cell)4

Data based on the reported structure for 4-methoxy-2-nitroaniline (B140478) for illustrative purposes. researchgate.netresearchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed structural analysis of derivatives of this compound, such as 4,5-dimethoxy-2-nitrobenzyl acetate (B1210297), reveals important conformational features. The molecular structures of these derivatives are typically planar. For instance, in the two polymorphic forms of 4,5-dimethoxy-2-nitrobenzyl acetate, the torsion angles of the core structure indicate a largely flat conformation.

A significant aspect of the molecular geometry is the orientation of the nitro group relative to the benzene ring. The planarity of this group with the aromatic ring is crucial for the delocalization of π-electrons. In the case of 4,5-dimethoxy-2-nitrobenzyl acetate, the dihedral angles between the benzene ring and the nitro group are 9.54(11)° for the orange polymorph and 4.15(7)° for the yellow polymorph. This near co-planarity suggests a considerable degree of electronic communication between the electron-withdrawing nitro group and the aromatic system.

The bond lengths and angles within the aniline (B41778) moiety are also of interest. In related nitroaniline compounds, the C-NH2 bond length is often shorter than a typical C-N single bond, indicating partial double bond character due to the participation of the nitrogen lone pair in the aromatic π-system. For example, in 5-Methyl-2-nitroaniline, the C—NH2 bond length is a short 1.3469 (12) Å, which is indicative of the aniline N-atom's substantial involvement in the aromatic π bonding system of the ring. nih.gov The bond angles around the nitrogen atom of the amino group in such compounds often deviate from the ideal sp3 hybridization, tending towards sp2 character, which further supports the delocalization of electrons. nih.gov

Table 1: Selected Dihedral Angles for 4,5-Dimethoxy-2-nitrobenzyl acetate Polymorphs

Dihedral AngleOrange Polymorph (°)Yellow Polymorph (°)
Benzene ring vs. Nitro group9.54(11)4.15(7)

Data for the derivative 4,5-dimethoxy-2-nitrobenzyl acetate.

Computational Chemistry and Theoretical Studies of 4,5 Dimethoxy 2 Nitroaniline

Simulation of Spectroscopic Properties

Computational Approaches to UV-Vis Absorption Spectra

The study of a molecule's ultraviolet-visible (UV-Vis) absorption spectrum is fundamental to understanding its electronic transitions. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting these spectra. For a molecule like 4,5-Dimethoxy-2-nitroaniline, TD-DFT calculations would be employed to determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π-π* or n-π* transitions, which are characteristic of aromatic nitro compounds. These simulations provide valuable information on how the substitution pattern—the methoxy (B1213986) and nitro groups on the aniline (B41778) frame—influences the electronic structure and, consequently, the color and photochemical properties of the compound.

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone.

Transition State Analysis for Reaction Pathways

For any chemical transformation involving this compound, such as its synthesis or subsequent reactions, computational methods can be used to locate and characterize the transition state (TS) structures. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's feasibility and rate. By analyzing the geometry and vibrational frequencies of the TS, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes. For instance, in a nucleophilic aromatic substitution reaction involving this molecule, transition state analysis would reveal the precise geometry of the intermediate Meisenheimer complex and the energetic barrier to its formation and collapse.

Intermolecular Interactions and Supramolecular Chemistry

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Computational tools are essential for dissecting and quantifying these forces.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Below is an example of how data from a Hirshfeld surface analysis would be presented.

Interaction TypePercentage Contribution (%)
H···HData not available
O···H / H···OData not available
C···H / H···CData not available
N···H / H···NData not available
OtherData not available

Energy Decomposition Analysis of Molecular Pairs

An illustrative data table for an EDA of a molecular pair is shown below.

Energy ComponentInteraction Energy (kcal/mol)
ElectrostaticData not available
Exchange-RepulsionData not available
PolarizationData not available
DispersionData not available
Total Interaction Energy Data not available

Applications and Derivatives of 4,5 Dimethoxy 2 Nitroaniline in Applied Chemistry

Role as a Synthetic Precursor in Pharmaceutical Chemistry

4,5-Dimethoxy-2-nitroaniline is a versatile chemical synthon, primarily valued for its role in constructing complex heterocyclic compounds that form the backbone of many pharmaceutical agents. uj.edu.pl The strategic placement of its amino, nitro, and dimethoxy functional groups allows for a range of chemical transformations, making it a key starting material in medicinal chemistry. nbinno.com

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs) and their intermediates. nbinno.com Its molecular framework is particularly important in the production of drugs for treating acid reflux, gastric ulcers, and malaria. punagri.com For instance, the related compound 4-Methoxy-2-nitroaniline (B140478) is a key starting material for Omeprazole, a widely used proton pump inhibitor, and Primaquine, an essential antimalarial drug. punagri.com The dimethoxy-substituted variant follows similar synthetic pathways to create advanced analogs and other complex molecules. The reliability and purity of this intermediate are critical for ensuring the efficacy and safety of the final pharmaceutical products. punagri.comnbinno.com

Table 1: Pharmaceutical Intermediates and APIs from Nitroaniline Precursors

API/Intermediate Therapeutic Area Role of Nitroaniline Precursor
Omeprazole Gastroenterology Key starting material for the synthesis of the benzimidazole (B57391) core. punagri.com
Primaquine Infectious Disease Used to prepare analogs with potentially high antimalarial activity. uj.edu.plpunagri.com

Development of Heterocyclic Pharmaceuticals (e.g., Quinolines, Benzimidazoles, Phenazines)

A primary application of this compound is in the synthesis of heterocyclic compounds, which are prevalent structural motifs in many biologically active molecules. The synthetic utility hinges on the reduction of its nitro group to form a second amino group, creating an o-phenylenediamine (B120857) derivative. uj.edu.pl This diamine is a classic precursor for the synthesis of various fused heterocyclic systems.

Benzimidazoles : The o-phenylenediamine intermediate readily undergoes condensation with aldehydes or carboxylic acids to form the benzimidazole ring system. pcbiochemres.comorganic-chemistry.orgrsc.org This reaction can be performed efficiently in one step via a reductive cyclization, where the nitro group is reduced in the presence of an aldehyde. organic-chemistry.org Benzimidazole derivatives exhibit a wide range of bioactivities, including antimicrobial, antiviral, and anticancer properties. rsc.orgmdpi.com

Quinolines : Quinolines can be synthesized through various methods, such as the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov Derivatives of 2-nitroaniline (B44862) can be transformed into the necessary precursors for these cyclization reactions. uj.edu.pl The quinoline (B57606) skeleton is found in numerous natural products and is a key component of antimalarial drugs like quinine (B1679958) and chloroquine. nih.gov

Phenazines : Phenazines are synthesized by the cyclization of o-nitroaniline derivatives. guidechem.com These compounds are known to possess antimicrobial, antitumor, and antioxidant properties. bohrium.commdpi.com The synthesis often involves the reductive cyclization of diphenylamines or the condensation of 1,2-diaminobenzenes with 2-carbon units. guidechem.combohrium.com

Design and Synthesis of Potentially Biologically Active Derivatives (e.g., Antioxidants, Antimalarials, Antitumor Agents)

Researchers utilize this compound to design and synthesize novel derivatives with specific biological activities. The methoxy (B1213986) groups can be modified to produce a variety of dialkoxy-2-nitroanilines, which serve as precursors for pharmacologically active compounds. uj.edu.pl

Antimalarial Agents : A significant area of research involves the synthesis of Primaquine analogs. By starting with 4,5-dialkoxy-2-nitroaniline derivatives, scientists can create new compounds with potentially high antimalarial activity and lower toxicity compared to the parent drug. uj.edu.pl

Antitumor Agents : The heterocyclic systems derived from this precursor, such as quinolines and benzimidazoles, are integral to the development of antitumor agents. rsc.orgnih.gov For example, lenvatinib (B1674733), a tyrosine kinase inhibitor used in cancer treatment, features a quinoline core. nih.gov

Anti-inflammatory Agents : Recent studies have explored derivatives of the this compound scaffold as potential inhibitors of the NLRP3 inflammasome, a key target for treating inflammatory conditions like colitis. researchgate.netx-mol.net

Table 2: Biologically Active Derivatives

Derivative Class Biological Activity Research Focus
Primaquine Analogs Antimalarial To develop new drugs with high activity and lower toxicity. uj.edu.pl
Benzimidazoles Antitumor, Antimicrobial Synthesis of a wide range of bioactive heterocyclic compounds. rsc.org
Quinolines Antitumor, Antibacterial Core structure in drugs like lenvatinib and ciprofloxacin. nih.gov

Creation of Caged Compounds with Photolabile Protecting Groups for Biological Studies

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, a structure directly related to this compound, is a widely used photolabile protecting group (PPG), often referred to as a "caging" group. researchgate.netwiley-vch.de Caged compounds are biologically active molecules that have been temporarily inactivated by covalent attachment to a PPG. tcichemicals.com

The DMNB moiety is attached to a crucial position on a bioactive molecule, blocking its function. researchgate.net Upon irradiation with light, typically in the near-UV range, a photocleavage reaction occurs, releasing the bioactive compound and a harmless nitroso-benzaldehyde byproduct. researchgate.netnih.gov This technique allows for precise spatiotemporal control over the release of substances like amino acids, nucleotides, and neurotransmitters in biological systems, enabling detailed studies of dynamic cellular processes. tcichemicals.comnih.gov The DMNB group is favored for its efficient release of substrates upon photolysis. wiley-vch.denih.gov

Applications in Dye and Pigment Chemistry

Like many aniline (B41778) derivatives, this compound serves as an intermediate in the preparation of dyes. The presence of the amino group allows it to be readily converted into a diazonium salt, a key reactive intermediate in the synthesis of a large class of synthetic colorants. unb.canih.gov

Synthesis of Azo Dyes and Reactive Dyes

Azo dyes represent the largest and most important group of commercial dyes, characterized by the presence of one or more azo (–N=N–) groups. nih.govscialert.net The synthesis is a two-step process:

Diazotization : An aromatic primary amine, such as this compound, is treated with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5°C) to form a diazonium salt. unb.cascialert.netyoutube.com

Azo Coupling : The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component—an electron-rich nucleophile such as a phenol, naphthol, or another aromatic amine. unb.canih.govyoutube.com This electrophilic aromatic substitution reaction forms the azo bond and creates the final dye molecule. youtube.com

The specific color of the azo dye, which can range from yellow and orange to red, blue, and black, is determined by the chemical structure of both the original aniline derivative and the coupling component. unb.cascialert.net

Reactive Dyes are a class of dyes that form a covalent bond with the substrate they are coloring, such as cotton, wool, or silk fibers. researchgate.netcore.ac.uk This covalent linkage makes the color extremely fast to washing. Many reactive dyes are based on the azo chromophore. The synthesis involves incorporating a reactive group, such as a cyanurated coupling component (e.g., cyanurated H-acid or J-acid), into the dye structure. researchgate.netresearchgate.net Diazotized this compound can be coupled with these cyanurated components to produce novel bisazo reactive dyes with good dyeing performance and fastness properties. researchgate.netresearchgate.net

Development of Chromophoric Systems

This compound serves as a valuable intermediate in the synthesis of various dyes and chromophoric systems. Its chemical structure, featuring amino and nitro groups, allows for a range of chemical transformations essential for creating complex organic molecules with specific light-absorbing properties. The compound is a precursor for producing heterocyclic systems like phenazines, which are known for their intense fluorescence and are investigated as dyes. nih.gov

The synthesis of fluorescent phenazine (B1670421) derivatives from this compound and its analogs highlights its role in developing advanced chromophores. nih.gov These resulting phenazine compounds exhibit strong fluorescence in solution. Their spectroscopic properties can be significantly altered by factors such as solvent polarity and the presence of acids, demonstrating their potential as responsive chromophoric systems for various sensing and imaging applications. nih.gov

Contribution to Materials Science

Building Block for Advanced Organic Materials (e.g., Optoelectronic Materials, Photosensitive Polyimides)

The unique chemical architecture of this compound makes it a significant building block for advanced organic materials with applications in microelectronics and optoelectronics.

Photosensitive Polyimides: Polyimides are crucial materials in the aerospace and microelectronics industries due to their exceptional thermal stability, mechanical strength, and low dielectric properties. jbnu.ac.kr Photosensitive polyimides (PSPIs) are particularly valuable as they streamline the manufacturing of micro-patterned components essential in semiconductor fabrication by eliminating the need for a separate photoresist. jbnu.ac.krresearchgate.net

A derivative of this compound, specifically 4,5-dimethoxy-2-nitrobenzyl bromide , is instrumental in creating novel positive-working PSPIs. In this application, a base-soluble polyimide containing carboxylic acid groups is synthesized. These carboxylic acid groups are then partially esterified using 4,5-dimethoxy-2-nitrobenzyl bromide. jbnu.ac.kr The resulting polymer incorporates the 4,5-dimethoxy-2-nitrobenzyl ester as a photosensitive side group. jbnu.ac.kr

Upon exposure to UV irradiation, this moiety undergoes photodegradation, which regenerates the carboxylic acid groups. This process renders the exposed regions of the polymer soluble in an alkaline developer, allowing for the creation of precise micro-patterns. jbnu.ac.kr A significant advantage of this system is its intrinsic photosensitivity, which means no photoinitiators are required. Research has demonstrated the successful fabrication of line-and-space patterns with 5 μm resolution from this type of PSPI. jbnu.ac.kr

Table 1: Synthesis and Properties of a Photosensitive Polyimide System

Step Description Outcome Reference
Polymer Synthesis An alkali-soluble polyimide with carboxylic acid side groups is synthesized from 3,5-diaminobenzoic acid and 4,4'-(hexafluoroisopropylidene) anhydride (B1165640). A base-soluble polyimide backbone is formed. jbnu.ac.kr
Esterification A portion of the carboxylic acid groups are esterified with 4,5-dimethoxy-2-nitrobenzyl bromide. A polymer with photosensitive 4,5-dimethoxy-2-nitrobenzyl ester side groups is created. jbnu.ac.kr
UV Exposure The polymer is irradiated with UV light. The photosensitive ester group decomposes, regenerating the alkali-soluble carboxylic acid groups. jbnu.ac.kr
Development The exposed polymer is treated with an alkaline developer. The exposed areas dissolve, creating a positive-tone micro-pattern. jbnu.ac.kr

| Resolution | The lithographic performance is evaluated. | 5 μm resolution patterns with a 10 μm thickness are achieved. | jbnu.ac.kr |

Optoelectronic Materials: this compound is a key precursor in the synthesis of phenazine derivatives, which have been investigated for their application in organic semiconductors and Organic Light-Emitting Diodes (OLEDs). nih.gov The extended aromatic systems of these phenazines, built from precursors like this compound, provide the necessary electronic properties for use in optoelectronic devices. The synthesized derivatives often exhibit intense fluorescence, a critical characteristic for materials used in OLEDs. nih.gov

Synthesis of Nonsymmetrically Substituted Phenazine Derivatives for Material Applications

A significant application of this compound in materials science is its use in the regioselective synthesis of nonsymmetrically substituted phenazine derivatives. nih.govacs.org These compounds are of interest for their potential in creating materials with tailored electronic and optical properties. nih.gov

The synthetic strategy involves a multi-step process that allows for precise control over the placement of different substituents on the phenazine core. The key steps are:

Buchwald–Hartwig Amination: Nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines are coupled with 1-bromo-2-nitrobenzene (B46134) derivatives through this modern cross-coupling reaction. nih.govacs.org

Tandem Catalytic Reduction and Oxidative Cyclization: The resulting intermediate, which contains two nitro groups, undergoes a reduction to form the corresponding diamine. This is followed by an oxidative cyclization that forms the final phenazine ring structure. nih.gov

This method allows for the synthesis of phenazines with up to four different substituents at designed positions, offering a high degree of molecular customization. nih.gov The resulting nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives exhibit intense fluorescence, making them promising candidates for various material applications, including the development of advanced dyes for OLEDs. nih.gov

Table 2: General Procedure for Synthesis of Nonsymmetrically Substituted Phenazines

Step Reaction Starting Materials Outcome Reference
1 Buchwald–Hartwig Amination Nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines and 1-bromo-2-nitrobenzene derivatives. Coupling of the two aromatic rings. nih.govacs.org
2 Catalytic Reduction The product from Step 1 (containing two nitro groups). Reduction of both nitro groups to amino groups. nih.govacs.org

| 3 | Oxidative Cyclization | The diamine product from Step 2. | Formation of the final phenazine ring structure. | nih.gov |

Biological and Biomedical Research Involving 4,5 Dimethoxy 2 Nitroaniline and Its Analogues

Antimicrobial Activity Studies

Nitroaromatic compounds, a class to which 4,5-dimethoxy-2-nitroaniline belongs, are recognized for their broad-spectrum antimicrobial activities. encyclopedia.pub The presence of the nitro group is a key pharmacophore that can be exploited in the development of new anti-infective agents. researchgate.net While this specific compound is often a starting material, its derivatives have been investigated for their potential to combat bacterial infections.

Analogues derived from nitroaromatic compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, studies on various nitrated molecules, such as nitrated pyrrolomycins, have shown them to be effective against Gram-positive Staphylococcus aureus and Gram-negative Pseudomonas aeruginosa. encyclopedia.pub Similarly, certain nitrated benzothiazoles, which can be synthesized from nitroanilines, have shown significant activity against P. aeruginosa. encyclopedia.pub The development of new quinone derivatives has also yielded compounds with potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The goal of these studies is often to develop broad-spectrum drugs or agents that can selectively target multi-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). mdpi.comnih.gov

The antimicrobial action of many nitro-containing compounds is generally accepted to be a result of their intracellular reduction. encyclopedia.pub This process, often catalyzed by microbial nitroreductases or azoreductases, activates the compound. mdpi.com The reduction of the nitro group produces toxic intermediates, such as nitroso and superoxide (B77818) species, including a short-lived nitro anion radical (NO2−). encyclopedia.pub These reactive species can covalently bind to microbial DNA, leading to nuclear damage, inhibition of DNA synthesis, and ultimately, cell death. encyclopedia.pub Some nitroimidazole derivatives, for example, inhibit the synthesis of mycolic acid, which is an essential component of the bacterial cell wall in mycobacteria. researchgate.net Other mechanisms can include the inhibition of essential enzymes involved in bacterial cell division or metabolism. mdpi.com

There is renewed interest in nitroheterocyclic scaffolds as a source of new antimicrobial agents, spurred by the success of nitroimidazole-based drugs like delamanid (B1670213) and pretomanid (B1679085) for treating multidrug-resistant tuberculosis. researchgate.netnih.gov The ability to modify the molecular periphery of these compounds allows for the fine-tuning of their selectivity against diverse microbial targets. mdpi.com Researchers are exploring various 5-membered nitroheteroaromatic compounds beyond the traditional nitrofurans and nitroimidazoles, which show promise not only for their antimicrobial activity but also for novel mechanisms of action that may differ from the conventional reductive activation pathway. researchgate.netnih.gov The potential to generate new families of peptidomimetics and other derivatives from these core structures makes them promising lead candidates for future drug development to combat the growing threat of antimicrobial resistance. nih.gov

Enzymatic Studies and Biochemical Interactions

The arylamine structure of this compound and its derivatives makes them suitable for studying specific enzyme systems, namely arylamine N-acetyltransferases and cholinesterases.

Arylamine N-acetyltransferases (NATs) are metabolic enzymes that catalyze the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to arylamine compounds. sigmaaldrich.cnnih.govfrontiersin.org This process is crucial for the detoxification and metabolism of many drugs and environmental carcinogens. nih.govfrontiersin.org Humans have two main isoforms, NAT1 and NAT2, which have different substrate specificities. sigmaaldrich.cnnih.gov

Given its chemical nature as an arylamine, this compound and similar compounds serve as substrates in assays designed to measure the activity of NAT enzymes. sigmaaldrich.cnfrontiersin.org These screening assays are vital for understanding the function of NAT enzymes, identifying genetic polymorphisms that can lead to "slow" or "fast" acetylator phenotypes, and screening for potential enzyme inhibitors. sigmaaldrich.cnnih.gov Such research provides insight into how individuals may differ in their metabolism of certain drugs and their susceptibility to carcinogens. frontiersin.org

Cholinesterase inhibitors are a critical class of drugs for treating neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.comdergipark.org.tr Research has been conducted to evaluate the potential of this compound analogues to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com

In one study, a series of 4,5-dimethoxy-2-nitrobenzohydrazide derivatives were synthesized and screened for their ability to inhibit these enzymes. While most of the synthesized analogues showed poor inhibition (<10%), a few compounds demonstrated modest activity. nih.gov These findings, although modest, provide a basis for the rational design of more potent cholinesterase inhibitors based on this chemical scaffold.

Table 1: Cholinesterase Inhibition by 4,5-Dimethoxy-2-nitrobenzohydrazide Derivatives

Compound% AChE Inhibition% BuChE Inhibition
4d >10%>10%
9a ~10-20%~10-20%
9c ~10-20%~10-20%
Other Analogues<10%<10%
Galanthamine (Reference)~60%~30%
Donepezil (Reference)~98%~60%

Data sourced from a study on 4,5-dimethoxy-2-nitrobenzohydrazide and 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives. nih.gov

In-depth Analysis of this compound in Biological and Biomedical Research

While this compound is a known chemical compound, a comprehensive review of available scientific literature does not yield specific research detailing its direct application or the development of its analogues for anticancer research, particularly as tumor-vascular disrupting agents. The information required to populate the requested detailed outline on its synthesis, mechanism of antitumor action, and pharmacological profile is not present in the public domain of scientific publications.

The fields of anticancer research and the development of tumor-vascular disrupting agents are robust, with extensive studies on various chemical scaffolds. Typically, research in this area focuses on compounds that can interfere with key cellular processes of cancer cells or the endothelial cells of tumor blood vessels. Vascular disrupting agents (VDAs), for instance, are a class of drugs that target the established tumor vasculature, causing a rapid shutdown of blood flow and leading to tumor necrosis. These agents are broadly categorized into small-molecule VDAs and ligand-directed VDAs.

Small-molecule VDAs often act as tubulin-binding agents, interfering with the dynamics of microtubules, which are crucial for maintaining the shape and function of endothelial cells. A prominent example is Combretastatin A-4, a natural product that has inspired the synthesis of numerous analogues with improved pharmacological properties. Research in this area is highly specific, and the development of new anticancer agents involves detailed studies on their synthesis, in vitro cytotoxicity against various cancer cell lines, and in vivo efficacy in animal models. Furthermore, extensive research is conducted to elucidate their precise mechanism of action, including their effects on cell proliferation, apoptosis (programmed cell death), and the disruption of tumor vasculature.

However, specific studies detailing the synthesis of analogues from this compound and their subsequent evaluation for antitumor activity, including data on cell proliferation inhibition, apoptosis induction, or vascular disruption, are not available in the reviewed literature. Similarly, there is no information on the pharmacological profile and bioactivity assessment of derivatives of this specific compound.

It is important to note that the absence of published research does not definitively mean that such research has not been conducted. It may be part of proprietary research and development by pharmaceutical companies or research that has not yet been published.

Future Directions and Emerging Research Areas for 4,5 Dimethoxy 2 Nitroaniline

Exploration of Novel Synthetic Pathways

The development of efficient and selective synthetic routes to 4,5-Dimethoxy-2-nitroaniline and its derivatives is a primary area of future research. Traditional methods often face challenges related to regioselectivity and harsh reaction conditions.

Recent advancements have demonstrated a novel, one-step procedure for the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines with two different alkoxy groups. uj.edu.pl This method, based on nucleophilic aromatic substitution (ArSN), utilizes the alcohols as both substrates and solvents, avoiding the need for high-boiling point aprotic solvents like DMF or DMSO. uj.edu.pl This approach has been successfully applied to synthesize unsymmetrically substituted 2-nitroanilines in good to excellent yields and could be adapted for more efficient syntheses of this compound analogs. uj.edu.pl The main idea for this regioselective synthesis came from a method for the transetherification of 4,5-dialkoxy-2-nitroanilines. uj.edu.pl

Another promising future direction is the adoption of continuous flow reactor technology. A method for synthesizing the related compound 4-methoxy-2-nitroaniline (B140478) using a continuous flow reactor has been developed, which offers advantages like efficient mass and heat transfer, precise control over reaction time and temperature, and enhanced safety. google.com This technology leads to fewer isomers and higher yields and purity. google.com Applying continuous flow chemistry to the synthesis of this compound could significantly improve the manufacturing process, making it more scalable and efficient.

Synthetic Method Key Features Potential Advantages for this compound Synthesis
Nucleophilic Aromatic Substitution (ArSN) One-step, regioselective synthesis of unsymmetrically substituted 4,5-dialkoxy-2-nitroanilines. uj.edu.plHigh yields, avoidance of hazardous solvents, potential for creating diverse analogs. uj.edu.pl
Continuous Flow Chemistry Utilizes microchannel reactors for precise control of reaction parameters. google.comImproved safety, high efficiency, high yield and purity, easier scalability. google.com

Development of Advanced Analytical and Characterization Techniques

A thorough understanding of the structural and physicochemical properties of this compound is crucial for its application. Future research will increasingly rely on a suite of advanced analytical techniques for comprehensive characterization.

For analogous compounds like 4-methoxy-2-nitroaniline, techniques such as single-crystal X-ray diffraction (XRD) and powder XRD have been used to determine the crystal system and unit cell parameters. researchgate.net Spectroscopic methods including Fourier transform infrared (FTIR) and FT-Raman are employed to identify functional groups, while UV-Vis-NIR studies analyze optical properties. researchgate.net Thermal analyses (TG/DTA) are used to investigate melting and decomposition points. researchgate.net

For impurity profiling, high-performance thin-layer chromatography (HPTLC) and gas chromatography-mass spectrometry (GC-MS) are emerging as sensitive methods. researchgate.netajrconline.org An HPTLC method has been developed for the determination of 4-methoxy-2-nitroaniline as a potential impurity in pharmaceutical substances. researchgate.net Similarly, a sensitive GC-MS method is available for the trace analysis of this impurity. ajrconline.org The application of these advanced chromatographic and spectroscopic techniques will be essential for ensuring the high purity of this compound and for detailed structural elucidation of its novel derivatives.

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental analysis offers a powerful tool for gaining deeper insights into the molecular properties and reactivity of this compound.

Computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) have been successfully used to analyze the geometry and vibrational spectra of the related compound 4,5-dimethyl-2-nitroaniline. researchgate.net These computational studies can predict infrared and Raman spectra, which can then be compared with experimental measurements for validation. researchgate.net Furthermore, computational approaches can calculate various thermodynamical parameters, including entropy, enthalpy, and specific heat. researchgate.net

In the context of drug discovery, computational tools such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding affinity and interactions of molecules with biological targets. mdpi.com For derivatives of this compound, these in silico screening methods can help identify promising candidates for specific biological activities, thereby guiding and streamlining synthetic efforts. nih.gov This integrated approach accelerates the research and development process by prioritizing compounds with the highest potential for further experimental investigation.

Expansion of Biological and Biomedical Applications

A significant and exciting future direction for this compound is its use as a scaffold for the synthesis of novel, biologically active compounds. Research has already indicated the potential of its derivatives in various therapeutic areas.

Derivatives of the closely related 4,5-dimethoxy-2-nitrobenzohydrazide have been synthesized and evaluated for their potential in treating central nervous system diseases like Alzheimer's. nih.gov Some of these hydrazone derivatives exhibited potent antioxidant properties, with activity comparable to or greater than standard antioxidants like ascorbic acid and resveratrol. nih.gov

Furthermore, nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines have been used as key intermediates in the regioselective synthesis of 2,3-dialkoxyphenazine derivatives. uj.edu.pl Certain compounds in this phenazine (B1670421) series have been found to exhibit cytotoxicity against human colon adenocarcinoma cell lines, highlighting their potential as anticancer agents. uj.edu.pl These findings suggest that the this compound core structure is a promising starting point for developing new therapeutic leads, particularly in the fields of neuroprotection and oncology.

Derivative Class Biological Activity Investigated Potential Therapeutic Application
4,5-dimethoxy-2-nitrobenzohydrazides Antioxidant, Cholinesterase inhibition nih.govAlzheimer's Disease, Neuroprotection nih.gov
2,3-dialkoxyphenazines Cytotoxicity uj.edu.plOncology uj.edu.pl

Sustainable and Green Chemistry Aspects in Synthesis and Application

The principles of green and sustainable chemistry are becoming increasingly important in chemical synthesis. Future research on this compound will focus on developing more environmentally friendly processes for its production and use.

Key areas of focus include the use of alternative, greener solvents to replace traditional volatile organic compounds, and the development of energy-efficient reaction conditions. leuphana.de The design of chemical transformations that reduce energy input is a core principle of green chemistry. leuphana.de Research into the catalytic hydrogenation of nitroaromatic compounds using novel catalysts, such as Ni/SiO2 or green-synthesized silver nanoparticles, offers a pathway to cleaner reduction processes. frontiersin.orgnih.govresearchgate.net These catalysts can be highly efficient and reusable, minimizing waste. researchgate.net

The use of polymer-supported reagents is another green approach that facilitates easier product separation and catalyst recycling. researchgate.net Applying these green chemistry principles—such as utilizing safer solvents, employing catalytic rather than stoichiometric reagents, and designing energy-efficient processes—to the entire lifecycle of this compound will reduce its environmental footprint and align its production with modern standards of sustainability. researchgate.netesrapublications.commanuscriptpoint.com

Q & A

What are the optimized synthetic routes for 4,5-dimethoxy-2-nitroaniline, and how do reaction conditions influence yield and purity?

Answer:
Synthesis of this compound typically involves nitration of a dimethoxyaniline precursor. A method by Shandong First Medical University (2022) achieved a 63% yield via N-benzenesulfonyl protection, nitration, and deprotection under mild conditions . Key variables include:

  • pH control : Adjusting to pH = 6 during workup minimizes side reactions.
  • Solvent selection : 1,2-Dichloroethane improves extraction efficiency.
  • Temperature : Maintaining <10°C during nitration prevents decomposition.
Condition Impact on Yield/Purity
pH >7Reduced yield due to hydrolysis
Polar solvents (e.g., methanol)Lower purity (by-products observed via HPLC)
Elevated temperatureDegradation of nitro group observed

How do electronic effects of methoxy and nitro groups influence the reactivity of this compound in electrophilic substitution reactions?

Answer:
The meta-directing nitro group and ortho/para-directing methoxy groups create competing electronic effects. Computational studies (e.g., DFT) reveal:

  • Nitro group : Electron-withdrawing nature deactivates the ring, favoring substitution at positions less hindered by steric effects.
  • Methoxy groups : Electron-donating effects activate adjacent positions but steric hindrance from dimethoxy substituents limits accessibility.
    Experimental validation via bromination or sulfonation shows preferential substitution at the 3-position (relative to nitro), confirmed by NMR and X-ray crystallography .

What analytical challenges arise in characterizing this compound, and how can they be resolved?

Answer:
Common challenges include:

  • Overlapping signals in ¹H-NMR : Methoxy and aromatic protons often exhibit complex splitting. Use high-field NMR (≥500 MHz) and 2D-COSY/HMBC for resolution .
  • HPLC retention variability : Optimize mobile phase (e.g., acetonitrile:0.1% TFA in water, 60:40) to separate degradation products.
  • Mass spectrometry limitations : Low volatility complicates EI-MS; ESI-MS in negative ion mode improves detection.

How does the stability of this compound vary under different storage conditions?

Answer:
Stability studies indicate:

  • Light sensitivity : Degrades to nitroso derivatives under UV exposure (confirmed by TLC). Store in amber vials at 0–6°C .
  • Moisture : Hydrolysis of the nitro group occurs at >60% humidity. Use desiccants (e.g., silica gel) for long-term storage.
  • Solution stability : Methanol solutions degrade by 15% over 30 days; acetonitrile improves stability (≤5% degradation) .

What strategies are effective for functionalizing this compound into bioactive intermediates?

Answer:
Derivatization focuses on:

  • Reduction of nitro group : Catalytic hydrogenation (Pd/C, H₂) yields 4,5-dimethoxy-2-aminophenol, a precursor for heterocycles (e.g., benzimidazoles) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce diversity at the 3-position.
  • Protection-deprotection : Acetylation of the amino group (post-reduction) enhances solubility for biological assays.

How can contradictory spectral data for this compound derivatives be reconciled?

Answer:
Discrepancies in reported NMR or IR data often stem from:

  • Tautomerism : For example, nitro-enol tautomers in polar solvents. Validate via variable-temperature NMR.
  • Crystallinity : Amorphous vs. crystalline forms show distinct XRD patterns. Use recrystallization (e.g., ethyl acetate/hexane) to standardize samples.
  • Impurity profiles : Cross-check with orthogonal methods (e.g., HPLC-UV vs. LC-MS) .

What role does this compound play in explosives analysis, and what methodologies are employed?

Answer:
As a reference standard in explosives detection (e.g., HPLC-MS), it aids in identifying nitroaromatic compounds. Key protocols:

  • Sample preparation : Spike at 100 µg/mL in methanol for calibration curves .
  • Detection limits : Achieve LOD <10 ng/mL using APCI-MS in negative ion mode.
  • Cross-reactivity studies : Confirm specificity against structurally similar nitroanilines (e.g., 4-methoxy-3-nitroaniline) .

What mechanistic insights have been gained from studying the degradation pathways of this compound?

Answer:
Degradation under oxidative conditions (e.g., H₂O₂/UV) proceeds via:

Nitro to nitroso conversion : Observed via UV-Vis (λ shift from 420 nm to 365 nm).

Demethylation : Methoxy groups hydrolyze to catechol derivatives (LC-MS confirmation).

Ring cleavage : Forms maleic acid derivatives under prolonged oxidation.
Kinetic studies show pseudo-first-order behavior with k = 0.023 h⁻¹ at pH 7 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.